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Compound of Interest

Compound Name: 2,3,4,5-Tetrachloropyridine

Cat. No.: B1585559 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 2,3,4,5-Tetrachloropyridine

Abstract: This technical guide provides a comprehensive examination of the molecular

structure of 2,3,4,5-tetrachloropyridine (CAS No. 2808-86-8). Addressed to researchers,

scientists, and professionals in drug development, this document synthesizes theoretical

structural analysis with predicted spectroscopic signatures. While experimental data for this

specific isomer is limited in public literature, this guide leverages established principles of

physical organic chemistry and spectroscopy to construct a robust and scientifically grounded

profile. Particular emphasis is placed on distinguishing this molecule from its more commonly

referenced isomer, 2,3,5,6-tetrachloropyridine.

Introduction and Isomeric Context
2,3,4,5-Tetrachloropyridine is a halogenated heterocyclic compound with the molecular

formula C₅HCl₄N.[1][2][3] As a polychlorinated pyridine, its chemical behavior is governed by

the interplay between the aromatic, electron-deficient pyridine ring and the strong inductive and

moderate mesomeric effects of four chlorine substituents.

A critical point of clarification is the distinction from its isomer, 2,3,5,6-tetrachloropyridine. The

latter is a well-documented and commercially significant intermediate in the synthesis of

pesticides such as chlorpyrifos and triclopyr.[4][5][6] Consequently, a significant portion of the

available literature on "tetrachloropyridine" refers to the 2,3,5,6-isomer. This guide will focus

exclusively on the 2,3,4,5-isomer, building its structural profile from fundamental principles and

available data.
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Molecular Geometry and Electronic Profile
The core of 2,3,4,5-tetrachloropyridine is a six-membered aromatic ring containing one

nitrogen atom. The substitution pattern, with chlorine atoms at positions 2, 3, 4, and 5, creates

an asymmetric molecule.

Predicted Geometry and Bonding
The pyridine ring is inherently planar. The four chlorine atoms and the single hydrogen atom at

position 6 lie in the same plane as the ring. The C-C and C-N bond lengths within the ring are

expected to be intermediate between single and double bonds, characteristic of an aromatic

system. However, the high degree of chlorination is predicted to cause slight distortions from

the ideal hexagonal geometry of pyridine. The electron-withdrawing nature of the chlorine

atoms will shorten the adjacent C-C and C-N bonds due to inductive effects, while steric

repulsion between adjacent chlorine atoms (e.g., at C3-C4 and C4-C5) may lead to minor

increases in bond angles.

Diagram: Molecular Structure of 2,3,4,5-Tetrachloropyridine

Caption: Ball-and-stick representation of 2,3,4,5-tetrachloropyridine.

Electronic Effects
Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-

I). This effect significantly reduces the electron density of the pyridine ring, making it highly

"electron-deficient." This has two major consequences for reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring

makes it much less reactive towards electrophiles than pyridine or benzene.

Activation towards Nucleophilic Aromatic Substitution: The reduced electron density,

particularly at the carbon atoms bearing chlorine, makes the molecule susceptible to attack

by nucleophiles, potentially leading to the displacement of a chloride ion. The chlorine at

position 4 is likely the most susceptible to substitution, followed by the one at position 2.

Physicochemical and Spectroscopic Profile
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The structural features of 2,3,4,5-tetrachloropyridine give rise to a unique set of physical

properties and spectroscopic signatures that are essential for its identification and

characterization.

Physical Properties
The following table summarizes the key physicochemical properties of this compound.

Property Value Source(s)

CAS Number 2808-86-8 [1][7]

Molecular Formula C₅HCl₄N [1][2][7]

Molecular Weight 216.88 g/mol [2][3][7]

Melting Point 20-22 °C [7]

Solubility
Very soluble in ether, ethanol,

petroleum ether
[5][8]

pKa (Predicted) -3.65 ± 0.10 [8]

Predicted Spectroscopic Data
While dedicated experimental spectra for this isomer are not readily available, its structure

allows for the confident prediction of its key spectroscopic features. This predictive analysis is a

cornerstone of structural elucidation for novel or sparsely studied compounds.
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Spectroscopic Technique Predicted Signature Rationale

¹H NMR
One singlet, downfield shift (δ

> 8.0 ppm).

The molecule has only one

proton at the C-6 position. Its

proximity to the electronegative

nitrogen and the cumulative

electron-withdrawing effect of

the four chlorines will deshield

it, resulting in a significant

downfield chemical shift. With

no adjacent protons, the signal

will be a singlet.

¹³C NMR
Five distinct signals for the five

ring carbons.

Due to the molecule's

asymmetry, all five carbon

atoms are in unique chemical

environments. The carbons

bonded to chlorine (C-2, C-3,

C-4, C-5) will show signals in

the approximate range of δ

120-150 ppm. The C-6 carbon,

bonded to hydrogen, will likely

appear slightly upfield of some

of the chlorinated carbons but

will still be influenced by the

overall electron deficiency of

the ring.

Mass Spectrometry (EI) Complex molecular ion (M⁺)

cluster around m/z 215.

The molecular ion peak will be

observed at an m/z

corresponding to the

molecule's nominal mass.

Crucially, due to the natural

isotopic abundance of chlorine

(³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the

molecular ion will appear as a

characteristic cluster of peaks

(M, M+2, M+4, M+6, M+8) with

a specific intensity ratio,
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confirming the presence of four

chlorine atoms. The most

abundant peak in this cluster

will be for the species

containing one ³⁷Cl and three

³⁵Cl atoms.[1][8]

Infrared (IR) Spectroscopy

C-Cl stretches (600-800 cm⁻¹),

C=C and C=N ring stretches

(1400-1600 cm⁻¹), C-H stretch

(>3000 cm⁻¹).

The spectrum will be

dominated by strong

absorptions corresponding to

the carbon-chlorine bonds.

Aromatic ring stretching

vibrations will be present but

may be weaker than in less

substituted pyridines. A weak

C-H stretching band for the

single aromatic proton is also

expected.

Synthesis and Structural Verification Protocol
Understanding the synthesis is key to anticipating potential impurities and designing a robust

analytical workflow for structural confirmation.

Synthesis Methodology
A reported method for the synthesis of 2,3,4,5-tetrachloropyridine involves the direct

chlorination of 2-chloropyridine.[7][8]

Protocol: Chlorination of 2-Chloropyridine

Reaction Setup: Charge a 500 mL glass reaction vessel equipped with a thermometer, reflux

condenser, and a gas inlet tube with 300 g of 2-chloropyridine and 15 g of a supported Sn-

AC catalyst.

Chlorination: Heat the mixture to 110 °C. Introduce chlorine gas at a pressure of 0.1 MPa

and a flow rate of 200 mL/min.
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Reaction Monitoring: Maintain the reaction for 20 hours. The progress can be monitored by

techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography

(HPLC).

Workup: After the reaction period, cool the mixture to below 30 °C. Filter the reaction mixture

to remove the catalyst. The resulting filtrate contains 2,3,4,5-tetrachloropyridine along with

other chlorinated species.

Purification: Further purification of the target compound from the filtrate would typically

involve techniques like fractional distillation under reduced pressure or column

chromatography.

Causality Insight: The use of a Lewis acid catalyst like a tin compound (Sn-AC) is crucial for

activating the pyridine ring towards further chlorination, overcoming the deactivating effect of

the initial chlorine substituent. The high temperature and extended reaction time are necessary

to achieve exhaustive chlorination.

Self-Validating Protocol for Structural Verification
To unambiguously confirm the identity of the 2,3,4,5-isomer and distinguish it from other

tetrachloropyridine isomers, a multi-technique analytical approach is required.

Diagram: Analytical Workflow for Structural Verification
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Sample Preparation

Spectroscopic Analysis

Data Interpretation & Validation

Purified Sample
(via Chromatography/Distillation)

Mass Spectrometry (MS) NMR Spectroscopy
(¹H and ¹³C) Infrared (IR) Spectroscopy

Confirm Molecular Formula
(C₅HCl₄N) via Isotope Pattern

Confirm Asymmetry:
- 1 ¹H Signal (Singlet)

- 5 ¹³C Signals

Confirm Functional Groups
(Aromatic C-H, C-Cl)

Structure Confirmed:
2,3,4,5-Tetrachloropyridine

Click to download full resolution via product page

Caption: A self-validating workflow for the structural confirmation of 2,3,4,5-
tetrachloropyridine.

Step-by-Step Verification Logic:

Mass Spectrometry (MS): The initial analysis by GC-MS will confirm the molecular weight

(nominal mass 215) and, critically, the presence of four chlorine atoms via the unique

isotopic cluster. This step validates the molecular formula.[8]

¹H NMR Spectroscopy: This is the most straightforward method to differentiate from the

symmetric 2,3,5,6-isomer. The 2,3,4,5-isomer will show one proton signal. In contrast, the

2,3,5,6-isomer, possessing C₂ symmetry, would also show only one proton signal. Therefore,

¹H NMR alone is insufficient to distinguish these two.
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¹³C NMR Spectroscopy: This is the definitive step for isomer differentiation. The 2,3,4,5-

isomer, being asymmetric, must exhibit five distinct carbon signals. The 2,3,5,6-isomer, due

to its symmetry, would only show three distinct carbon signals (C2/6, C3/5, and C4). The

observation of five signals provides incontrovertible evidence for the 2,3,4,5-substitution

pattern.[9][10]

Infrared (IR) Spectroscopy: This technique serves a confirmatory role, verifying the presence

of expected functional groups, such as the aromatic C-H bond and the strong C-Cl bonds,

consistent with the proposed structure.

This multi-pronged approach creates a self-validating system where the results from each

technique must be consistent with the others, ensuring the trustworthy and unambiguous

identification of the molecular structure.

Conclusion
The molecular structure of 2,3,4,5-tetrachloropyridine is defined by an asymmetric, electron-

deficient pyridine core. Its geometry, electronic profile, and predicted spectroscopic signatures

are direct consequences of this arrangement. While less studied than its commercial isomers,

its structure can be reliably predicted and verified through a systematic combination of modern

analytical techniques, with ¹³C NMR spectroscopy serving as the cornerstone for unambiguous

isomer identification. This guide provides the foundational knowledge required for researchers

to confidently identify, handle, and utilize this compound in further scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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